3-DIETHYLAMINOPHENOL
Overview
Description
3-(Diethylamino)phenol, also known as N,N-Diethyl-3-aminophenol or 3-Hydroxy-N,N-diethylaniline, is an organic compound with the molecular formula C10H15NO. It is a phenolic compound characterized by the presence of a diethylamino group attached to the benzene ring. This compound is used as a precursor in the synthesis of various dyes and other chemical compounds .
Mechanism of Action
Target of Action
3-Diethylaminophenol, also known as 3-(Diethylamino)phenol, is a chemical compound that acts by donating electrons to other molecules . The primary targets of this compound are specific substrates that can accept these electrons . The role of these targets is to facilitate the conversion of certain compounds into their reduced forms .
Mode of Action
The mode of action of this compound involves the transfer of electrons to its targets . This electron transfer leads to the formation of new chemical bonds and the reduction of oxidation states in the reaction system . As a result, the compound facilitates the conversion of its targets into their reduced forms .
Biochemical Pathways
It’s known that the compound’s electron-donating action can influence various biochemical reactions, particularly those involving redox processes .
Pharmacokinetics
The compound’s solubility in water, alcohol, ether, and alkali suggests that it may have good bioavailability
Result of Action
The result of this compound’s action is the formation of new chemical bonds and the reduction of oxidation states in the reaction system . This leads to the conversion of specific substrates into their reduced forms . The molecular and cellular effects of this action would depend on the nature of the substrates and the biochemical pathways they are involved in.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the compound’s action may be influenced by the solvent environment Additionally, factors such as temperature, pH, and the presence of other chemical species could potentially affect the compound’s efficacy and stability
Biochemical Analysis
Biochemical Properties
3-Diethylaminophenol functions as a reducing agent in various chemical reactions . It donates electrons to other molecules, thereby facilitating the conversion of certain compounds into their reduced forms
Molecular Mechanism
This compound exerts its effects at the molecular level by donating electrons to other molecules . This electron transfer leads to the formation of new chemical bonds and the reduction of oxidation states in the reaction system .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Diethylamino)phenol can be synthesized through several methods. One common method involves the reaction of resorcinol with diethylamine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the synthesis of 3-(Diethylamino)phenol often involves large-scale reactors where resorcinol and diethylamine are combined under optimized conditions. The reaction mixture is then purified through distillation or crystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-(Diethylamino)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Alkylated or acylated phenolic compounds.
Scientific Research Applications
3-(Diethylamino)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes, such as Rhodamine derivatives and Nile Red.
Biology: This compound is used in the development of fluorescent probes for biological imaging.
Medicine: It is explored for its potential use in drug development and as a reagent in pharmaceutical research.
Industry: 3-(Diethylamino)phenol is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
3-(Dimethylamino)phenol: Similar structure but with dimethylamino group instead of diethylamino.
4-(Diethylamino)phenol: Similar structure but with the diethylamino group at the para position.
N,N-Diethyl-3-hydroxyaniline: Another name for 3-(Diethylamino)phenol.
Uniqueness: 3-(Diethylamino)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a precursor for various dyes and its applications in multiple fields highlight its versatility and importance .
Properties
IUPAC Name |
3-(diethylamino)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-3-11(4-2)9-6-5-7-10(12)8-9/h5-8,12H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVOOWVINKGEHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Record name | 3-DIETHYLAMINOPHENOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID9025037 | |
Record name | 3-Diethylaminophenol | |
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Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
3-diethylaminophenol is a black solid. (NTP, 1992), Black solid; [CAMEO] Crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 3-DIETHYLAMINOPHENOL | |
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Record name | 3-Diethylaminophenol | |
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Boiling Point |
529 to 536 °F at 760 mmHg (NTP, 1992) | |
Record name | 3-DIETHYLAMINOPHENOL | |
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Solubility |
less than 1 mg/mL at 68.9 °F (NTP, 1992) | |
Record name | 3-DIETHYLAMINOPHENOL | |
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CAS No. |
91-68-9 | |
Record name | 3-DIETHYLAMINOPHENOL | |
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Record name | 3-(Diethylamino)phenol | |
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Record name | N,N-Diethyl-m-aminophenol | |
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Record name | 3-(Diethylamino)phenol | |
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Record name | Phenol, 3-(diethylamino)- | |
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Record name | 3-diethylaminophenol | |
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Record name | N,N-DIETHYL-M-AMINOPHENOL | |
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Melting Point |
149 to 172 °F (NTP, 1992) | |
Record name | 3-DIETHYLAMINOPHENOL | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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